N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
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Overview
Description
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyethyl group, an o-tolyl group, and a tosyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride and a suitable base.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the tosyl group.
Scientific Research Applications
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine: Similar structure with a p-tolyl group instead of an o-tolyl group.
N-(2-ethoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-2-(o-tolyl)-4-mesyloxazol-5-amine: Similar structure with a mesyl group instead of a tosyl group.
Uniqueness
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, o-tolyl group, and tosyl group in the oxazole ring makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-8-10-16(11-9-14)27(23,24)20-19(21-12-13-25-3)26-18(22-20)17-7-5-4-6-15(17)2/h4-11,21H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBMANRRTVBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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